The synthesis of 2-Tetrazol-1-yl-pentanoic acid can be achieved through several methods, primarily involving the reaction of suitable precursors with sodium azide. One common approach includes:
In industrial settings, large-scale synthesis of 2-Tetrazol-1-yl-pentanoic acid adopts similar principles but emphasizes sustainability and safety. The production typically involves:
The molecular structure of 2-Tetrazol-1-yl-pentanoic acid consists of a five-membered tetrazole ring fused with a pentanoic acid chain. Key structural features include:
The compound's structure allows it to mimic carboxylic acids, which is crucial for its biological activity, particularly in enzyme interactions.
2-Tetrazol-1-yl-pentanoic acid is involved in various chemical reactions that expand its utility in synthetic chemistry:
Reactions typically utilize strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles under moderate conditions (temperature and pressure) to achieve desired products.
The mechanism of action for 2-Tetrazol-1-yl-pentanoic acid primarily revolves around its ability to interact with biological targets:
Data regarding melting points, boiling points, and specific reactivity patterns are crucial for practical applications but may vary based on purity and specific synthesis methods employed.
The applications of 2-Tetrazol-1-yl-pentanoic acid span multiple scientific domains:
The strategic implementation of tetrazole rings as carboxylic acid bioisosteres represents one of medicinal chemistry’s most impactful innovations. Discovered accidentally by Bladin in 1885, tetrazoles gained prominence in the 1960s when the Ugi reaction enabled efficient synthesis of 5-substituted tetrazoles. These nitrogen-rich heterocycles exhibit pKa values (4.5–4.9) comparable to carboxylic acids (4.2–4.4), facilitating similar ionic interactions with biological targets. Crucially, their enhanced metabolic stability and lipophilicity (log P increased by ~1 unit versus carboxylates) improve membrane permeability and oral bioavailability. Over 20 FDA-approved drugs now incorporate tetrazole motifs, with angiotensin II receptor blockers (ARBs) like losartan and valsartan exemplifying their therapeutic utility. The tetrazole ring in valsartan (2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) mimics carboxylate binding to the AT₁ receptor while resisting hepatic glucuronidation, extending plasma half-life [1] [6].
Clinical Impact of Tetrazole Bioisosterism:
The positional isomerism of tetrazole substituents (1H- vs 2H-tautomers) profoundly influences ligand-receptor interactions. Unlike 5-substituted tetrazoles (predominantly 1H-tautomer), 1-substituted variants like 2-tetrazol-1-yl-pentanoic acid exhibit distinct electronic and steric profiles:
Biological Implications:In tubulin inhibitors, 1-substituted tetrazoles preferentially occupy Zone B of the colchicine binding site through hydrophobic contacts with Phe294 and hydrogen bonding with Asp293. Ensemble pharmacophore models demonstrate that 1-substituted derivatives achieve 30% higher binding energy to transmembrane helix 6 (TM6) residues than 2H-tautomers [3]. This regio-specificity enables selective targeting of pathogenic enzymes like urease, where 1-substituted analogs inhibit Helicobacter pylori urease 4× more potently (IC₅₀ = 0.28 µM) than thiourea standards .
Table 1: Comparative Analysis of Tetrazole Regioisomers in Drug Design
Property | 1-Substituted Tetrazole | 5-Substituted Tetrazole | |
---|---|---|---|
Dominant Tautomer | 2H-tautomer (gas phase) | 1H-tautomer (solution) | |
H-Bond Donor Capacity | Absent | Present (N–H) | |
log P (Avg.) | 0.8–1.2 | -0.3–0.2 | |
Target Applications | Tubulin, urease inhibitors | Angiotensin receptors, antioxidants | |
CSD π-Stacking Mode | Parallel-displaced | T-shaped edge-to-face | [6] |
2-Tetrazol-1-yl-pentanoic acid exemplifies bifunctional hybrids merging tetrazole’s bioisosteric properties with alkanoic acid’s metabolic versatility. The pentanoic acid linker enables:
Biological Activities of Key Derivatives:
Table 2: Biological Activities of Alkanoic Acid-Tetrazole Hybrids
Compound | Biological Activity | Potency | Target | |
---|---|---|---|---|
AV2 | Antioxidant (DPPH scavenging) | 96.0% inhibition | Free radicals | |
AV2 | Urease inhibition | IC₅₀ = 0.28 µM ± 0.15 | H. pylori urease | |
Diaryl tetrazole 5 | Tubulin polymerization inhibition | IC₅₀ = 3.1 µM | Colchicine site | [3] |
Compound 40 | Dopamine reuptake inhibition | IC₅₀ = 97.5 nM | hDAT transporter | [7] |
T1 | Antimicrobial activity | 18 mm zone of inhibition | S. epidermidis | [9] |
Synthetic Methodologies:
Molecular Hybridization Strategies:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7